Target Engagement: ADA-07 Exhibits ATP-Competitive Binding to TOPK Without MEK1 Cross-Reactivity
ADA-07 demonstrated ATP-competitive binding to TOPK, as confirmed by pull-down assays showing that increasing ATP concentrations (10-100 μM) reduced ADA-07 binding [1]. In parallel in vitro kinase assays, ADA-07 inhibited TOPK kinase activity in a dose-dependent manner from 0.5-5 μM, while showing no inhibition of MEK1 kinase activity at concentrations up to 10 μM [1]. This selectivity contrasts with OTS514, which exhibits ≥44% inhibition of cSrc, FLT3, FYN, LYN, CDK2/Cyclin A, and MELK at comparable concentrations [2].
| Evidence Dimension | Kinase selectivity (TOPK vs MEK1) |
|---|---|
| Target Compound Data | TOPK inhibition: observed at 0.5-5 μM; MEK1 inhibition: none at ≤10 μM |
| Comparator Or Baseline | OTS514: TOPK 84% inhibition at 0.2 μM; cSrc 61%, FLT3 44%, CDK2/Cyclin A 60% at similar concentrations |
| Quantified Difference | ADA-07: no MEK1 inhibition at 10 μM; OTS514: multiple off-targets with >40% inhibition |
| Conditions | In vitro kinase assay using [γ-32P] ATP; pull-down with ADA-07-conjugated Sepharose 4B beads |
Why This Matters
For studies requiring specific interrogation of TOPK-mediated signaling without confounding MEK1 pathway effects, ADA-07 provides cleaner target engagement.
- [1] Gao G, Zhang T, Wang Q, et al. ADA-07 Suppresses Solar Ultraviolet-Induced Skin Carcinogenesis by Directly Inhibiting TOPK. Mol Cancer Ther. 2017;16(9):1843-1854. doi:10.1158/1535-7163.MCT-17-0212 View Source
- [2] Herbert KJ, Ashton TM, Prevo R, et al. T-LAK cell-originated protein kinase (TOPK): an emerging target for cancer-specific therapeutics. Cell Death Dis. 2018;9(11):1089. doi:10.1038/s41419-018-1131-7 View Source
